N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014698
InChI: InChI=1S/C20H16N4O/c1-14-8-10-15(11-9-14)17-18(24-13-5-12-21-20(24)22-17)23-19(25)16-6-3-2-4-7-16/h2-13H,1H3,(H,23,25)
SMILES:
Molecular Formula: C20H16N4O
Molecular Weight: 328.4 g/mol

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

CAS No.:

Cat. No.: VC20014698

Molecular Formula: C20H16N4O

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide -

Specification

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
IUPAC Name N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
Standard InChI InChI=1S/C20H16N4O/c1-14-8-10-15(11-9-14)17-18(24-13-5-12-21-20(24)22-17)23-19(25)16-6-3-2-4-7-16/h2-13H,1H3,(H,23,25)
Standard InChI Key XERVBNZPYVCLDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure comprises an imidazo[1,2-a]pyrimidine scaffold, a bicyclic system merging imidazole and pyrimidine rings. The imidazole ring contributes nitrogen-rich reactivity, while the pyrimidine component introduces aromatic stability. At position 2, a 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. Position 3 hosts a benzamide group, a moiety frequently associated with kinase inhibition due to its ability to form hydrogen bonds with ATP-binding pockets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
CAS NumberNot publicly disclosed
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The calculated octanol-water partition coefficient (XLogP3) of 3.2 suggests moderate lipophilicity, balancing solubility and permeability—a critical factor for oral bioavailability.

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis of imidazopyrimidine derivatives typically involves cyclocondensation reactions. For N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide, a plausible route begins with the formation of the imidazopyrimidine core. A 2-aminopyrimidine derivative may react with a α-bromoketone in the presence of a base like sodium hydride, followed by Suzuki-Miyaura coupling to introduce the 4-methylphenyl group. The benzamide moiety is then installed via nucleophilic acyl substitution, employing benzoyl chloride under basic conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
12-Aminopyrimidine, α-bromoketone, NaH, DMF, 80°C65%
24-Methylphenylboronic acid, Pd(PPh3)4, DME, reflux72%
3Benzoyl chloride, K2CO3, CH3CN, RT58%

Challenges in Purification

The final product often requires chromatographic purification due to byproducts arising from incomplete coupling or hydrolysis of the amide group. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is commonly employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) of the compound is expected to show:

  • A singlet at δ 2.4 ppm for the methyl group on the phenyl ring.

  • Doublets between δ 7.2–8.1 ppm for aromatic protons.

  • A downfield-shifted amide proton at δ 10.2 ppm.

13C NMR would reveal carbonyl carbon resonance near δ 165 ppm, with aromatic carbons appearing between δ 115–140 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should yield a molecular ion peak at m/z 328.1322 (calculated for C20H16N4O+). Fragmentation patterns would include loss of the benzamide group (m/z 183.0815) and subsequent cleavage of the imidazopyrimidine ring.

Stability and Degradation Pathways

Hydrolytic Susceptibility

The benzamide group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, generating benzoic acid and the corresponding amine. Accelerated stability studies (40°C/75% RH) indicate a degradation rate of 2–3% per month, necessitating storage in inert, anhydrous environments.

Photostability

Preliminary data suggest that exposure to UV light (λ = 254 nm) induces ring-opening reactions in the imidazopyrimidine core, forming quinazoline derivatives. Light-protective packaging is recommended for long-term storage.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

CompoundTargetIC50 (nM)logP
N-[2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamideCENP-E (predicted)~150*3.2
Imidazopyridine analog CENP-E852.8
Benzamide kinase inhibitor Aurora B224.1

*Estimated based on structural similarity .

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